N-(3,4-dimethylphenyl)methanesulfonamide
CAS No.: 71270-52-5
Cat. No.: VC4501715
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71270-52-5 |
|---|---|
| Molecular Formula | C9H13NO2S |
| Molecular Weight | 199.27 |
| IUPAC Name | N-(3,4-dimethylphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)10-13(3,11)12/h4-6,10H,1-3H3 |
| Standard InChI Key | FEAQUEVPYMLSMS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NS(=O)(=O)C)C |
Introduction
Chemical Identity and Nomenclature
N-(3,4-Dimethylphenyl)methanesulfonamide is systematically named according to IUPAC guidelines as N-(3,4-dimethylphenyl)methanesulfonamide. Its molecular formula, C₉H₁₃NO₂S, corresponds to a molecular weight of 199.27 g/mol and an exact mass of 199.067 g/mol . The compound’s structure consists of a benzene ring substituted with methyl groups at the 3- and 4-positions, linked via a sulfonamide group to a methane sulfonyl moiety (Fig. 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO₂S | |
| Molecular Weight | 199.27 g/mol | |
| Exact Mass | 199.067 g/mol | |
| LogP | 2.83 | |
| Polar Surface Area (PSA) | 54.55 Ų |
Synthesis and Manufacturing
The synthesis of N-(3,4-dimethylphenyl)methanesulfonamide follows a two-step protocol derived from analogous sulfonamide preparations :
Reaction Mechanism
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Sulfonation: Methane sulfonyl chloride reacts with 3,4-dimethylaniline in a nitroalkane solvent (e.g., nitroethane or nitropropane) at 25–30°C.
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Work-Up: The reaction mixture is heated to 50–80°C to dissolve the sulfonamide product, followed by filtration to remove insoluble amine hydrochloride salts. The product is crystallized by cooling the filtrate to 0–25°C .
Example Synthesis (Adapted from )
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Reactants: Methane sulfonyl chloride (8 moles), 3,4-dimethylaniline (16 moles), nitroethane (2000 parts).
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Procedure: The sulfonyl chloride is added dropwise to the amine in nitroethane at 25–30°C. After heating to 50°C, the mixture is filtered to remove by-product salts. The filtrate is cooled to precipitate crystals, yielding a 94.3% pure product.
Solvent Recycling
Nitroalkane solvents are recycled without purification, as residual sulfonamide dissolved in the solvent is retained for subsequent batches, ensuring minimal waste .
Structural and Conformational Analysis
X-ray crystallography reveals critical insights into the compound’s molecular geometry :
Key Structural Features
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Anti Conformation: The N–H bond is antiperiplanar to the meta-methyl group (C3–CH₃), while the methanesulfonyl group occupies the opposite side of the benzene plane .
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Hydrogen Bonding: Molecules form chains via N–H···O hydrogen bonds between the amide hydrogen and sulfonyl oxygen (Fig. 2). The bond distance is approximately 2.08 Å, typical for such interactions .
Table 2: Selected Bond Parameters
Torsional Geometry
The C–SO₂–NH–C torsion angle is -61.8°, indicating a gauche conformation that minimizes steric hindrance between the sulfonyl group and aromatic methyl substituents .
Physicochemical Properties and Stability
Solubility and Partitioning
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LogP: 2.83 suggests moderate lipophilicity, suitable for membrane permeability in biological systems .
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Polar Surface Area: 54.55 Ų aligns with sulfonamides’ capacity for hydrogen bonding, impacting solubility and protein binding .
Thermal Stability
While specific melting point data are unavailable for N-(3,4-dimethylphenyl)methanesulfonamide, analogous compounds like N-(3-methylphenyl)methanesulfonamide melt at 48.5°C , suggesting comparable thermal behavior.
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